In-depth Technical Guide to 2-amino-N-benzylacetamide Hydrochloride
In-depth Technical Guide to 2-amino-N-benzylacetamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-amino-N-benzylacetamide hydrochloride is a versatile chemical intermediate with significant applications in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, drawing from available data to facilitate its use in a research and development setting. While extensive experimental data for the hydrochloride salt is limited in publicly accessible literature, this guide compiles known information and provides context through data on the related free base and similar structures.
Chemical and Physical Properties
2-amino-N-benzylacetamide hydrochloride is a white crystalline powder.[1] It serves as a crucial building block for more complex molecules due to its bifunctional nature, possessing both a primary amine and an amide linkage.[1]
Table 1: Physicochemical Properties of 2-amino-N-benzylacetamide Hydrochloride and Related Compounds
| Property | 2-amino-N-benzylacetamide hydrochloride | N-benzylacetamide (Free Base) |
| CAS Number | 20432-97-7[2] | 588-46-5[3] |
| Molecular Formula | C₉H₁₃ClN₂O[2] | C₉H₁₁NO[3] |
| Molecular Weight | 200.67 g/mol [2] | 149.19 g/mol [3] |
| Appearance | White crystalline powder[1] | Solid[4] |
| Purity | ≥98%[2] | 99.35% (by NMR)[4] |
| Melting Point | Data not available | 61°C[5] |
| Boiling Point | Data not available | 157°C / 2 mmHg[5] |
| Solubility | Data not available | Soluble in Chloroform (slightly), DMSO (slightly), Ethyl Acetate (slightly), Methanol (slightly)[5] |
| Storage | Room temperature[2] | Room Temperature, Sealed in dry[5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Proton NMR data for N-benzylacetamide would show characteristic peaks for the acetyl methyl group, the methylene protons of the benzyl group, and the aromatic protons. The chemical shifts for the amine proton would be dependent on the solvent and concentration. General chemical shift ranges for similar structures can be consulted for preliminary analysis.[6][7]
-
¹³C NMR: The carbon NMR spectrum of N-benzylacetamide would display distinct signals for the carbonyl carbon, the methyl carbon, the methylene carbon, and the aromatic carbons.[3]
Infrared (IR) Spectroscopy
The IR spectrum of N-benzylacetamide would exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, and C-H stretches of the aromatic and aliphatic portions of the molecule.[3][8][9]
Mass Spectrometry (MS)
The mass spectrum of N-benzylacetamide would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the benzyl group.[10][11]
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-amino-N-benzylacetamide hydrochloride was not found in the searched literature, general methods for amide bond formation and amine protection/deprotection are well-established and can be adapted for its synthesis.
General Synthetic Strategy
A plausible synthetic route would involve the coupling of a protected glycine derivative with benzylamine, followed by deprotection of the amino group and subsequent formation of the hydrochloride salt.
Diagram 1: Proposed General Synthetic Workflow
Caption: A logical workflow for the synthesis of 2-amino-N-benzylacetamide hydrochloride.
Experimental Protocol: Amide Coupling (General)
This protocol is a generalized procedure for amide bond formation and would require optimization for the specific substrates.[5][12][13]
-
Activation of Carboxylic Acid: To a solution of N-protected glycine (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent (e.g., EDC, 1.1 equivalents) and an activator (e.g., HOBt, 1.1 equivalents). Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add benzylamine (1 equivalent) and a non-nucleophilic base (e.g., DIPEA, 1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Experimental Protocol: N-Protection of Amines (General)
For the initial protection of glycine, a standard procedure for benzyloxycarbonyl (Cbz) protection can be followed.[14][15]
-
Reaction Setup: Dissolve the amino acid in an aqueous basic solution (e.g., 1M NaOH).
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH of the solution with the addition of base.
-
Reaction: Stir the mixture at room temperature for several hours.
-
Work-up and Isolation: Acidify the reaction mixture to precipitate the N-protected amino acid, which can then be collected by filtration.
Experimental Protocol: Boc Deprotection (General)
To remove a tert-butyloxycarbonyl (Boc) protecting group, acidic conditions are typically employed.[16]
-
Reaction Setup: Dissolve the Boc-protected compound in an anhydrous solvent such as dichloromethane.
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA).
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly or neutralized.
Biological Activity and Applications
2-amino-N-benzylacetamide hydrochloride is primarily utilized as a building block in the synthesis of peptides and peptidomimetics.[1] Its structural motif is found in various compounds with potential biological activities. The broader class of acetamide derivatives has been investigated for a range of pharmacological effects, including antioxidant and anti-inflammatory properties.[17][18][19] N-benzylacetamide, the free base, has been studied as an intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[20]
As no specific signaling pathways involving 2-amino-N-benzylacetamide hydrochloride have been identified in the literature, a diagram for this section cannot be provided.
Analytical Methods
The characterization of 2-amino-N-benzylacetamide hydrochloride would typically involve a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.[4]
Diagram 2: General Analytical Workflow
Caption: A typical workflow for the analytical characterization of a chemical compound.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. calpaclab.com [calpaclab.com]
- 3. N-Benzylacetamide | C9H11NO | CID 11500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. web.pdx.edu [web.pdx.edu]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. growingscience.com [growingscience.com]
- 14. ijacskros.com [ijacskros.com]
- 15. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. chemimpex.com [chemimpex.com]
